molecular formula C22H27N3O B12263002 N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12263002
M. Wt: 349.5 g/mol
InChI Key: ZNPMOHFABNAAHD-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound with a unique structure that combines elements of naphthalene, piperidine, and pyridine

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone

InChI

InChI=1S/C22H27N3O/c1-24(21-11-4-5-14-23-21)18-12-15-25(16-13-18)22(26)20-10-6-8-17-7-2-3-9-19(17)20/h2-5,7,9,11,14,18,20H,6,8,10,12-13,15-16H2,1H3

InChI Key

ZNPMOHFABNAAHD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2CCCC3=CC=CC=C23)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to a Friedel-Crafts acylation reaction to introduce the carbonyl group, forming 1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl) chloride.

    Piperidine Coupling: The acyl chloride is then reacted with piperidine under basic conditions to form the corresponding amide.

    Pyridine Introduction: Finally, the amide is methylated and coupled with 2-aminopyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated pyridine derivatives.

Scientific Research Applications

N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-3-amine: Similar structure but with a different position of the pyridine nitrogen.

    N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-4-amine: Another positional isomer with the pyridine nitrogen at the 4-position.

Uniqueness

The uniqueness of N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridin-2-amine lies in its specific structural arrangement, which confers distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and potential therapeutic applications.

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